[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is an organic compound characterized by the presence of two 3-fluorobenzoyl groups attached to a 2,5-dimethylpiperazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves the reaction of 2,5-dimethylpiperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(4-fluorobenzoyl)benzene
- 4-Fluorobenzylamine
Comparison: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H20F2N2O2 |
---|---|
Molekulargewicht |
358.4g/mol |
IUPAC-Name |
[4-(3-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C20H20F2N2O2/c1-13-11-24(20(26)16-6-4-8-18(22)10-16)14(2)12-23(13)19(25)15-5-3-7-17(21)9-15/h3-10,13-14H,11-12H2,1-2H3 |
InChI-Schlüssel |
PBMFYUMMRIMGEC-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.